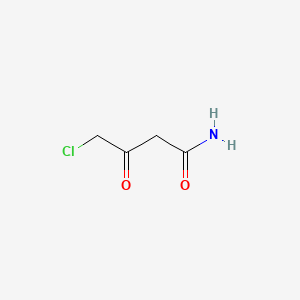

4-Chloroacetoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

39082-04-7 |

|---|---|

Molecular Formula |

C4H6ClNO2 |

Molecular Weight |

135.55 g/mol |

IUPAC Name |

4-chloro-3-oxobutanamide |

InChI |

InChI=1S/C4H6ClNO2/c5-2-3(7)1-4(6)8/h1-2H2,(H2,6,8) |

InChI Key |

VCPNLOMAQUZMBY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)CCl)C(=O)N |

Origin of Product |

United States |

Research Context and Significance of 4 Chloroacetoacetamide in Modern Chemical Synthesis

Contextualization within Halogenated Acetoacetamide (B46550) Chemistry Research

Halogenated acetoacetamides are a class of organic compounds that feature both a halogen atom and an acetoacetamide functional group. These compounds are of significant interest in synthetic organic chemistry due to the dual reactivity conferred by these functionalities. The halogen, typically chlorine or bromine, serves as a leaving group in nucleophilic substitution reactions, while the acetoacetamide moiety, with its active methylene (B1212753) group and amide functionality, can participate in a wide range of condensation and cyclization reactions.

Within this family, 4-chloroacetoacetamide (4-CAA) is a prominent member. Its synthesis often involves the chlorination of the corresponding acetoacetamide. google.comtaxtmi.com The presence of the chlorine atom at the gamma (γ) position makes it a valuable precursor in various synthetic pathways. The broader field of halogenated organic compounds is critical to the pharmaceutical industry, with over 250 FDA-approved chlorine-containing drugs currently on the market. nih.govnih.gov This highlights the importance of chlorinated building blocks like this compound in the development of new therapeutic agents. nih.govnih.gov Research into halogenated acetoacetamides focuses on developing efficient synthetic methods and exploring their application as precursors for more complex molecules, particularly heterocyclic compounds that form the core of many biologically active agents. chim.itresearchgate.net

Strategic Role of this compound as a Versatile Building Block in Organic Chemistry

This compound is a quintessential example of a versatile organic building block—a foundational molecule used for the assembly of more complex chemical structures. sigmaaldrich.comenamine.net Its strategic importance lies in its bifunctional nature, possessing both an electrophilic center at the chlorine-bearing carbon and nucleophilic potential at the amide nitrogen and the active methylene group. This allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.aiguidechem.com

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds, which are core structures in many areas of chemical and life sciences. uou.ac.in For instance, it is a crucial reactant in the Hantzsch thiazole (B1198619) synthesis. By reacting this compound with thioureas, chemists can construct 2-alkylimino-1,3-thiazoline-4-acetamide derivatives, which are scaffolds for developing compounds with potential therapeutic activities, such as T-type calcium channel inhibitors. acs.org

The reactivity of this compound also extends to the formation of other heterocyclic systems. It can be used to synthesize hydrazones, which are themselves important precursors for a variety of heterocyclic compounds, including pyrazoles and 1,2,4-triazines. urfu.ruresearchgate.net These heterocyclic systems are prevalent in medicinal chemistry and material science. researchgate.netontosight.ai

The following table summarizes selected applications of this compound as a building block in the synthesis of various chemical structures.

| Target Compound Class | Co-reactant(s) | Reaction Type | Application Area |

| 2-Alkylimino-1,3-thiazolines | Thioureas | Condensation/Cyclization | Medicinal Chemistry acs.org |

| Hydrazone Derivatives | Ethyl Carbazate | Condensation | Heterocyclic Synthesis urfu.ru |

| Azo Dyes | Diazonium Salts | Coupling Reaction | Dyes & Pigments ijirset.commdpi.comresearchgate.net |

| Agrochemicals (e.g., Monocrotophos) | Trimethyl Phosphite | Perkow Reaction/Arbuzov Rearrangement | Agrochemicals taxtmi.comnih.gov |

Identification of Contemporary Research Voids and Prospective Directions for this compound Chemistry

Despite the established utility of this compound, several research gaps and future opportunities exist. A primary area for future investigation is the development of more efficient and sustainable synthetic methodologies for its production and subsequent transformations. While classical methods are effective, they often rely on harsh reagents and solvents. Exploring green chemistry approaches, such as biocatalysis or flow chemistry, could lead to more environmentally benign processes.

Another significant research direction involves expanding the synthetic utility of this compound. There is ongoing research into creating novel derivatives by modifying its chemical structure to enhance biological activity or introduce new functionalities. ontosight.ai This includes the synthesis of combinatorial libraries of compounds derived from this compound for high-throughput screening against various biological targets. acs.org The discovery of new reaction pathways that exploit its unique reactivity could unlock access to previously inaccessible molecular scaffolds.

Furthermore, while its role in synthesizing certain classes of heterocycles is well-documented, its potential for creating other complex ring systems remains underexplored. Future research could focus on using this compound in multicomponent reactions or domino processes to build molecular complexity in a single step. chim.it There is also a recognized need for a deeper understanding of the role of chlorine in medicinal chemistry to guide the rational design of future pharmaceuticals, suggesting that continued exploration of chlorinated building blocks like this compound is a promising avenue for drug discovery. nih.gov

Advanced Methodologies for the Chemical Synthesis of 4 Chloroacetoacetamide

Innovations in Reaction Pathways for Targeted C4-Chlorination

The selective chlorination of acetoacetamide (B46550) at the C4 position is a primary focus of synthetic innovation. Traditional methods often result in a mixture of products, necessitating complex purification steps. Modern approaches aim for higher regioselectivity, directly yielding 4-chloroacetoacetamide.

One promising strategy involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. Research has shown that the reaction conditions, including the choice of solvent and the presence of a catalyst, can significantly influence the outcome. For instance, the use of a protic solvent can facilitate the formation of the desired C4-chlorinated product by promoting the enol form of acetoacetamide, which is more susceptible to electrophilic attack at the alpha-carbon.

Another innovative pathway explores the use of trichloroisocyanuric acid (TCCA) as a chlorinating agent. researchgate.net TCCA is recognized as an inexpensive and relatively stable reagent for chlorination. researchgate.net Depending on the reaction conditions, it can selectively promote different reaction pathways. researchgate.net The by-product, cyanuric acid, can be recycled to produce more TCCA, aligning with green chemistry principles. researchgate.net

Flow chemistry, a continuous reaction method, is also being explored for the synthesis of chlorinated compounds. wikipedia.org This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved selectivity and yield. wikipedia.org

Catalytic Systems and Their Mechanistic Implications in this compound Formation

Catalysts are pivotal in enhancing the efficiency and selectivity of this compound synthesis. wikipedia.org The development of novel catalytic systems is a key area of research. Both homogeneous and heterogeneous catalysts are being investigated for their potential to accelerate the reaction and direct the chlorination to the C4 position.

For instance, certain Lewis acids have been shown to catalyze the chlorination of β-dicarbonyl compounds. The catalyst can coordinate with the carbonyl oxygen of acetoacetamide, increasing the acidity of the α-proton and facilitating the formation of the enolate intermediate. This enolate then readily reacts with an electrophilic chlorine source.

The mechanism of catalysis often involves the activation of either the acetoacetamide substrate or the chlorinating agent. In some systems, the catalyst may form a complex with the chlorinating agent, enhancing its electrophilicity. In other cases, the catalyst interacts with the acetoacetamide to favor the formation of the reactive enol tautomer.

| Catalyst Type | Potential Mechanism of Action | Advantages |

| Lewis Acids | Activation of the carbonyl group, promoting enolate formation. | Can increase reaction rates and selectivity. |

| Phase Transfer Catalysts | Facilitate the transfer of reactants between different phases (e.g., organic and aqueous), enhancing reaction rates. | Useful for reactions involving immiscible reactants. |

| Biocatalysts (Enzymes) | Highly specific catalysis, often targeting a single position on the substrate. | High selectivity, mild reaction conditions, environmentally friendly. acs.org |

| Organocatalysts | Small organic molecules that can activate substrates through various non-covalent interactions. | Metal-free, often less toxic and more stable than metal-based catalysts. |

Sustainable Chemistry Principles in the Research and Development of this compound Processes

The principles of green and sustainable chemistry are increasingly influencing the design of chemical processes for compounds like this compound. msd.com The goal is to minimize the environmental footprint while maximizing efficiency and safety. msd.com Key principles being applied include waste prevention, the use of safer solvents, and improved energy efficiency. reagent.co.ukunirioja.es

One of the primary focuses is on atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. nih.gov This involves designing reactions that minimize the formation of by-products. The use of catalytic processes, as discussed earlier, is a key strategy for improving atom economy. nih.gov

The selection of solvents is another critical aspect of sustainable synthesis. nih.gov Traditional organic solvents are often volatile and toxic. nih.gov Research is exploring the use of greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov In some cases, solvent-free reaction conditions are being developed.

Energy efficiency is also a major consideration. reagent.co.uk The development of catalytic processes that can operate at lower temperatures and pressures can significantly reduce energy consumption. nih.gov Microwave-assisted synthesis is another technique being investigated to accelerate reactions and reduce energy use. nih.gov

Furthermore, there is a focus on designing products and processes that are less hazardous to human health and the environment. acs.org This includes using less toxic reagents and designing the final product to be biodegradable. acs.org

Kinetic and Thermodynamic Studies in this compound Synthesis Research

Understanding the kinetics and thermodynamics of the chlorination of acetoacetamide is crucial for optimizing the synthesis of this compound. mdpi.com Kinetic studies provide insights into the reaction rates and the factors that influence them, such as concentration, temperature, and the presence of a catalyst. nih.gov Thermodynamic studies, on the other hand, provide information about the feasibility and equilibrium position of the reaction. researchgate.net

Researchers employ various techniques to study the reaction kinetics, including spectroscopic methods to monitor the concentration of reactants and products over time. researchgate.net This data can be used to determine the rate law and the activation energy of the reaction. For example, studies might investigate how changing the concentration of the chlorinating agent or the catalyst affects the rate of formation of this compound.

Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) of the reaction can be determined through calorimetric measurements or by studying the effect of temperature on the equilibrium constant. researchgate.net This information helps in understanding whether the reaction is exothermic or endothermic and whether it becomes more or less favorable at higher temperatures. researchgate.net

A comprehensive understanding of both kinetics and thermodynamics allows for the rational design of reaction conditions to maximize the yield and selectivity of the desired product while minimizing reaction time and energy input. nih.gov

Scalability Considerations and Process Intensification Research for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents several challenges, including heat and mass transfer limitations, reaction control, and safety. numberanalytics.com Process intensification is a key area of research focused on developing smaller, safer, and more energy-efficient chemical processes. numberanalytics.comsuschem.org

One approach to process intensification is the use of microreactors or continuous flow reactors. fraunhofer.de These systems offer a high surface-area-to-volume ratio, which allows for excellent heat and mass transfer. mdpi.com This enables better control over reaction conditions, leading to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic reactions. fraunhofer.de

Modular production concepts are also being explored to provide more flexible and scalable manufacturing capabilities. fraunhofer.deresearchgate.net This approach involves using standardized, container-like plant infrastructures that can be easily transported and assembled, allowing for decentralized and on-demand production. researchgate.net

Other process intensification strategies include the integration of reaction and separation steps into a single unit, such as reactive distillation or membrane reactors. mdpi.com This can lead to significant reductions in capital and operating costs. mdpi.com

Fundamental Chemical Reactivity and Transformation Mechanisms of 4 Chloroacetoacetamide

Investigations into Nucleophilic Displacement Reactions at the Chloromethyl Group

The chloromethyl group (-CH2Cl) in 4-chloroacetoacetamide is a key site for nucleophilic substitution reactions. wikipedia.org The chlorine atom, being an effective leaving group, facilitates the attack of various nucleophiles, leading to the formation of a wide range of derivatives. This reactivity is central to its use as a building block in organic synthesis. youtube.comwikipedia.org

The reactivity of the chloromethyl group can be modulated by the reaction conditions. For instance, the choice of solvent can play a crucial role. Polar aprotic solvents like DMF are often employed to enhance the reaction rates of nucleophilic substitutions. Temperature is another critical factor, with higher temperatures generally favoring faster reaction kinetics. orgsyn.org

A variety of nucleophiles have been successfully employed in displacement reactions with this compound and its analogs. These include:

Hydroxide (B78521) ions (OH⁻): In aqueous basic solutions, this compound can undergo hydrolysis where the chloride is displaced by a hydroxide ion to form a hydroxy-substituted derivative. researchgate.netnih.gov

Amines: Primary and secondary amines react readily to form the corresponding amino-substituted compounds.

Thiols: Thiol-alkylation is another common reaction, yielding thioether derivatives.

Triazoles: The nitrogen of 1,2,4-triazole (B32235) can act as a nucleophile, displacing the chloride to form triazolyl-substituted compounds. researchgate.net

The table below summarizes some examples of nucleophilic displacement reactions involving chloroacetamide derivatives.

| Nucleophile | Product Type | Reaction Conditions | Reference |

| Hydroxide (OH⁻) | Hydroxyacetamide | Aqueous NaOH | researchgate.netnih.gov |

| Amines (R-NH₂) | Aminoacetamide | Varies | |

| Thiols (R-SH) | Thioether | Varies | |

| 1,2,4-Triazole | Triazolyl-acetamide | Basic or Acidic | researchgate.net |

It is important to note that while the chloromethyl group is the primary site of nucleophilic attack, other reactive centers in the molecule can also participate in reactions under certain conditions.

Exploration of Reactivity at the Amide and Carbonyl Centers

The amide and carbonyl groups of this compound also exhibit characteristic reactivity, although they are generally less reactive towards nucleophilic attack compared to the chloromethyl group. libretexts.orgbyjus.com

Amide Group Reactivity:

Amides are relatively stable functional groups. However, they can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.orgnumberanalytics.com

Acid-catalyzed hydrolysis: This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate that collapses to form the carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. libretexts.orgnumberanalytics.com This reaction is generally slower than acid-catalyzed hydrolysis. In some cases, base-catalyzed hydrolysis of chloroacetamides can lead to amide cleavage. researchgate.netnih.gov

The amide group can also be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.com

Carbonyl Group Reactivity:

The carbonyl group in this compound can participate in various reactions typical of ketones. For instance, it can react with hydrazines to form hydrazones. urfu.ru The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles, leading to addition reactions.

The reactivity of both the amide and carbonyl centers is influenced by the electronic effects of the adjacent chloromethyl group.

Studies on Tautomeric Equilibria and Related Reactivity Patterns

This compound can exist in a tautomeric equilibrium between its keto and enol forms. nanalysis.comlibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. numberanalytics.com

The equilibrium between the keto and enol tautomers is influenced by several factors, including the solvent, temperature, and the presence of other functional groups. masterorganicchemistry.com In many simple carbonyl compounds, the keto form is the major species at equilibrium. libretexts.org However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation. masterorganicchemistry.com For instance, in 2,4-pentanedione, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, making it the predominant tautomer. libretexts.org

The study of tautomeric equilibria is often carried out using spectroscopic techniques like ¹H NMR, which can distinguish between the protons in the keto and enol forms. nanalysis.commasterorganicchemistry.com The ratio of the tautomers can be determined by integrating the signals corresponding to each form. nanalysis.com

Cycloaddition and Heterocyclization Reactions Initiated by this compound as a Synthon

This compound is a valuable synthon in organic synthesis, particularly in the construction of heterocyclic compounds. wikipedia.orgajrconline.orgajrconline.orgegrassbcollege.ac.in Its bifunctional nature, possessing both an electrophilic chloromethyl group and a nucleophilic amide/enol functionality, allows it to participate in a variety of cycloaddition and heterocyclization reactions.

One of the most common applications of this compound and its derivatives is in the Pechmann condensation for the synthesis of coumarins. In this reaction, a phenol (B47542) reacts with a β-ketoester, such as ethyl 4-chloroacetoacetate, in the presence of an acid catalyst to form a coumarin (B35378) ring system.

Furthermore, the reactive chloromethyl group allows for the introduction of a side chain that can subsequently undergo intramolecular cyclization. For example, reaction with a nucleophile can introduce a new functional group that can then react with the amide or carbonyl moiety to form a new ring. This strategy has been employed to synthesize a variety of heterocyclic systems.

The ability of this compound to act as a precursor to various reactive intermediates makes it a versatile tool for synthetic chemists aiming to build complex molecular architectures containing heterocyclic motifs.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Energy Profiles

Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions, including those involving this compound. arxiv.orgnih.gov By employing various theoretical methods, chemists can model reaction pathways, predict reactivity, and analyze the electronic structure of molecules. scispace.comuclouvain.be

Density Functional Theory (DFT) Applications in Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. scispace.com DFT calculations can provide valuable insights into:

Reaction Mechanisms: By mapping the potential energy surface, DFT can help elucidate the step-by-step mechanism of a reaction, including the identification of transition states and intermediates. researchgate.net

Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. researchgate.net These indices help in predicting the most likely sites for nucleophilic and electrophilic attack. For example, a region with a high positive electrostatic potential would be susceptible to nucleophilic attack.

Tautomeric Equilibria: DFT methods can be used to calculate the relative energies of different tautomers, thereby predicting their relative stabilities and the position of the tautomeric equilibrium. nih.govwuxiapptec.com Studies have shown that the choice of functional and basis set can influence the accuracy of these predictions. nih.gov

Ab Initio Methods for Electronic Structure Analysis

Ab initio methods are another class of computational techniques based on first principles of quantum mechanics, without the use of empirical parameters. scispace.com While computationally more demanding than DFT, they can provide highly accurate results for smaller systems.

Electronic Structure: Ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to obtain a detailed picture of the electronic structure of this compound. nih.gov This includes information about bond lengths, bond angles, and vibrational frequencies.

Energy Profiles: These methods can be employed to calculate the energy profiles of reactions, providing accurate activation energies and reaction enthalpies. researchgate.net This information is crucial for understanding the kinetics and thermodynamics of a reaction.

Computational studies on related chloroacetanilide herbicides have utilized these methods to investigate the mechanisms of nucleophilic displacement reactions, supporting an SN2 pathway. nih.gov These theoretical approaches, in conjunction with experimental data, provide a comprehensive understanding of the chemical behavior of this compound.

Strategic Applications of 4 Chloroacetoacetamide As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

4-Chloroacetoacetamide serves as a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its reactivity allows for the construction of various ring systems containing nitrogen, oxygen, and sulfur, which are significant structural motifs in many biologically active molecules.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of numerous natural products and pharmaceuticals. This compound has been effectively utilized in the synthesis of several important classes of these compounds. longdom.orgnih.gov

Pyrroles: While direct synthesis of pyrroles using this compound is not extensively documented in the provided search results, the analogous compound, chloroacetyl chloride, is a known precursor for N-substituted pyrroles. This suggests the potential for this compound to be adapted for similar synthetic strategies.

Pyridines: The synthesis of pyridine (B92270) derivatives can be achieved through various condensation reactions. baranlab.orgnih.govorganic-chemistry.org For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. organic-chemistry.org While a direct application of this compound in this specific reaction is not detailed, its structural features make it a plausible candidate for inclusion in modified pyridine syntheses. One-pot methods involving C-H activation have also been developed for synthesizing highly substituted pyridines from alkynes and imines. nih.gov

Pyrimidines: Pyrimidines are another class of nitrogenous heterocycles that can be synthesized using precursors with a 1,3-dicarbonyl-like structure. organic-chemistry.orgbu.edu.eg The reaction of such compounds with amidines, ureas, or guanidines is a common method for constructing the pyrimidine (B1678525) ring. bu.edu.eg For example, 4-chloro-2,6-dimethyl-pyrimidine can be synthesized from methyl acetoacetate (B1235776) and acetamidine (B91507) hydrochloride. google.com Although not a direct use of this compound, this demonstrates a relevant synthetic pathway.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazole derivatives, involving the reaction of an α-haloketone with a thioamide. nih.govorgsyn.org this compound, containing an α-chloro-β-ketoamide moiety, is well-suited for this reaction. It can react with thioamides or thioureas to yield polysubstituted aminothiazoles. nih.govnih.gov For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide and its derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov

Triazoles: 1,2,3- and 1,2,4-triazoles are significant heterocyclic systems with a broad range of biological activities. nih.gov The synthesis of triazoles often involves the use of azides or hydrazines. nih.govfrontiersin.org For instance, thioacetamide-triazoles can be synthesized by reacting a chloroacetyl derivative with sodium 1H-1,2,3-triazole-5-thiolate. nih.gov This highlights a pathway where this compound could be a key starting material.

Maleimides: Maleimides are another important class of nitrogen-containing heterocycles. organic-chemistry.orgarkat-usa.orgnih.govorganic-chemistry.org Various synthetic methods have been developed, including palladium-catalyzed cyclization reactions of alkynes and isocyanides. organic-chemistry.org While a direct role for this compound is not explicitly described, its chemical functionalities could potentially be harnessed in novel synthetic routes to maleimide (B117702) derivatives.

Interactive Table: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Pyrroles | Paal-Knorr synthesis, Hantzsch synthesis | As a modified β-dicarbonyl component |

| Pyridines | Hantzsch synthesis, Chichibabin reaction | As a precursor to key intermediates |

| Pyrimidines | Condensation of 1,3-dicarbonyls with amidines/ureas | As the 1,3-dicarbonyl equivalent |

| Thiazoles | Hantzsch thiazole synthesis | As the α-haloketone component |

| Triazoles | Huisgen cycloaddition, reaction with hydrazines | As a precursor for chloroacetylated intermediates |

| Maleimides | Reaction of maleic anhydride (B1165640) with amines, Pd-catalyzed reactions | As a building block in multi-step syntheses |

Synthesis of Oxygen-Containing Heterocycles

This compound also finds application in the synthesis of heterocyclic systems containing oxygen atoms.

Furans: The Paal-Knorr furan (B31954) synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a primary method for furan synthesis. While not a direct 1,4-dicarbonyl, the reactivity of this compound could be exploited to generate suitable precursors for furan ring formation.

Dihydropyrans: Dihydropyrans are often synthesized through hetero-Diels-Alder reactions or organocatalytic Michael additions followed by cyclization. au.dk The active methylene (B1212753) group in this compound could potentially participate in Michael additions to α,β-unsaturated aldehydes or ketones, initiating a pathway to dihydropyran derivatives.

Benzofurans: Benzofurans are an important class of oxygen-containing heterocycles with diverse biological activities. nih.govnih.govrsc.org A facile method for their synthesis involves the reaction of o-hydroxy aryl ketones with chloroacetyl arylamides, followed by intramolecular condensation. koreascience.kr This highlights a direct application of chloroacetamide derivatives in the construction of the benzofuran (B130515) ring system.

Synthesis of Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles, which are present in numerous pharmaceuticals. nih.govresearchgate.net

Thiazolidinones: Thiazolidinones are a prominent class of sulfur-containing heterocycles with a wide range of biological activities, including antibacterial and anticancer properties. ekb.egscirp.orgnih.gov A common synthetic route involves the reaction of a Schiff base with a mercaptoacetic acid derivative. Alternatively, chloroacetamide derivatives can be reacted with thiourea (B124793) or potassium thiocyanate (B1210189) to form 2-imino-thiazolidin-4-ones. For example, 2-chloro-acetamido-4-arylthiazoles can be treated with potassium thiocyanate to afford 2-imino-3-(4-arylthizol-2-yl)-thiazolidin-4-ones.

Building Block for the Construction of Acyclic Polysubstituted Molecules

Beyond its role in forming heterocyclic rings, this compound is a valuable building block for the synthesis of complex acyclic molecules. The presence of multiple reactive sites—the active methylene group, the amide functionality, and the chloroacetyl group—allows for sequential and regioselective modifications, leading to the construction of highly functionalized linear chains. For instance, the chloroacetamide moiety can undergo nucleophilic substitution reactions, while the active methylene group can be involved in C-C bond-forming reactions.

Integration into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The diverse reactivity of this compound makes it an ideal candidate for inclusion in MCRs. Its ability to react with both nucleophiles and electrophiles allows it to participate in various condensation and cyclization cascades, leading to the rapid assembly of molecular complexity.

Role in Natural Product Synthesis Research and Analogue Generation

Many natural products possess heterocyclic cores that are crucial for their biological activity. The ability of this compound to serve as a precursor to a wide range of these scaffolds makes it a valuable tool in the total synthesis of natural products and the generation of their analogues. By modifying the substituents on the this compound starting material or by altering the reaction conditions, chemists can systematically synthesize a library of related compounds. This approach is instrumental in structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a molecule's biological effects and to develop more potent and selective therapeutic agents.

Synthesis and Comprehensive Characterization of Novel Derivatives and Analogues of 4 Chloroacetoacetamide

Systematic Structural Modifications for Structure-Reactivity Relationship Studies

The synthesis of derivatives of 4-chloroacetoacetamide primarily involves the chloroacetylation of various primary and secondary amines. researchgate.netscielo.org.za This foundational reaction creates a scaffold that can be further modified to explore structure-reactivity relationships. The reactivity of these derivatives is largely governed by the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution.

Systematic modifications can be introduced at several positions to probe their influence on the compound's reactivity:

N-Substitution: Introducing different aryl or alkyl groups on the nitrogen atom can modulate the electronic properties and steric hindrance around the reactive center. For instance, electron-withdrawing groups on an N-aryl substituent can enhance the electrophilicity of the α-carbon, making the chlorine atom more labile for substitution.

α-Carbon Substitution: Although less common for direct derivatives of this compound, substitution at the α-carbon would directly impact the reactivity.

Reaction with Nucleophiles: The primary mode of studying reactivity involves reacting the chloroacetamide derivatives with a range of nucleophiles, including sulfur, nitrogen, and oxygen-based reagents. scielo.org.za For example, reaction with thiols can lead to the formation of thioether derivatives, while reaction with amines can yield diamine structures.

The insights gained from these systematic studies are crucial for designing molecules with specific reactivity profiles for various applications.

A representative synthetic scheme for N-substituted this compound derivatives is the reaction of a primary amine with chloroacetyl chloride.

Table 1: Representative N-Substituted this compound Derivatives and Their Synthetic Precursors

| Derivative Name | Amine Precursor | General Reactivity |

|---|---|---|

| 2-chloro-N-phenylacetamide | Aniline | Susceptible to nucleophilic attack at the α-carbon. |

| 2-chloro-N-(4-methylphenyl)acetamide | p-Toluidine | Electron-donating methyl group may slightly decrease reactivity compared to the unsubstituted phenyl derivative. |

| 2-chloro-N-(4-nitrophenyl)acetamide | 4-Nitroaniline | Electron-withdrawing nitro group increases the electrophilicity of the α-carbon, enhancing reactivity towards nucleophiles. |

Asymmetric Synthesis of Chiral this compound Derivatives

The introduction of chirality into this compound derivatives can lead to compounds with specific stereochemical properties, which is of particular interest in medicinal chemistry and materials science. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. mdpi.comnih.gov

Several strategies can be employed for the asymmetric synthesis of chiral this compound derivatives:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral this compound precursor. This auxiliary then directs a subsequent stereoselective reaction, after which it is removed to yield the chiral product.

Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can promote the enantioselective transformation of a prochiral substrate. nih.gov For instance, a catalytic asymmetric alkylation at the α-position (if appropriately functionalized) could introduce a stereocenter.

Substrate-Controlled Synthesis: If a chiral center is already present in the amine precursor used for the initial chloroacetylation, it can influence the stereochemical outcome of subsequent reactions.

The development of efficient and highly stereoselective methods for the synthesis of chiral this compound derivatives is an active area of research. rsc.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Derivatives

A comprehensive understanding of the structure of novel this compound derivatives at both the molecular and supramolecular level is essential. This is achieved through a combination of advanced spectroscopic and diffraction techniques.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR: The chemical shifts and coupling constants of the protons provide information about the electronic environment and connectivity of the atoms. For instance, the protons on the α-carbon to the carbonyl group typically appear as a singlet in a specific region of the spectrum. In chiral derivatives, these protons can become diastereotopic and appear as distinct signals, providing insight into the stereochemistry. nih.gov Conformational analysis can also be performed by studying temperature-dependent NMR spectra or through the use of advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon and the α-carbon are particularly diagnostic.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Atom | Technique | Typical Chemical Shift (ppm) | Information Provided |

|---|---|---|---|

| N-H | ¹H NMR | 7.5 - 9.0 (broad) | Presence of amide proton. |

| Ar-H | ¹H NMR | 6.5 - 8.0 | Substitution pattern on the aromatic ring. |

| CH₂Cl | ¹H NMR | 4.0 - 4.5 | Methylene (B1212753) group adjacent to chlorine. |

| C=O | ¹³C NMR | 165 - 175 | Carbonyl carbon of the amide. |

| CH₂Cl | ¹³C NMR | 40 - 50 | Methylene carbon attached to chlorine. |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion. nih.gov For this compound derivatives, characteristic fragmentation pathways often involve:

α-Cleavage: Cleavage of the bond between the carbonyl group and the α-carbon, or the bond between the nitrogen and the carbonyl group.

Loss of HCl: Elimination of a molecule of hydrogen chloride.

Cleavage of the N-substituent: Fragmentation of the alkyl or aryl group attached to the nitrogen.

The analysis of these fragmentation patterns can provide valuable structural information and help in the identification of unknown derivatives. researchgate.netcore.ac.ukresearchgate.net

X-ray single-crystal diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and torsion angles, allowing for an unambiguous determination of the molecular geometry. researchgate.net

Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. researchgate.net These interactions play a crucial role in determining the physical properties of the solid material. For instance, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide (B32628) reveals intramolecular hydrogen bonding. researchgate.net

Table 3: Representative Crystallographic Data for a Chloroacetamide Derivative

| Parameter | Example Value (for a related compound) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 14.789 |

| β (°) | 95.12 |

Note: Data presented is for a representative N-substituted chloroacetamide and serves as an illustrative example.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.

For this compound derivatives, key vibrational modes include:

N-H stretch: Typically observed in the region of 3200-3400 cm⁻¹ in the IR spectrum.

C=O stretch (Amide I band): A strong absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹. The exact position is sensitive to the molecular environment and hydrogen bonding.

N-H bend (Amide II band): Found around 1550 cm⁻¹.

C-Cl stretch: This vibration appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Changes in the position and shape of these bands can provide information about intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Table 4: Characteristic IR and Raman Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | IR |

| C=O | Stretch (Amide I) | 1630 - 1680 | IR (strong), Raman (moderate) |

| N-H | Bend (Amide II) | ~1550 | IR |

| C-N | Stretch | 1200 - 1350 | IR, Raman |

| C-Cl | Stretch | 600 - 800 | IR, Raman |

Advanced Analytical Methodologies for Research and Purity Assessment of 4 Chloroacetoacetamide and Its Reaction Mixtures

Chromatographic Techniques for High-Resolution Separation and Quantification (e.g., LC-MS, GC-MS)

Chromatographic techniques are fundamental to the separation and quantification of 4-Chloroacetoacetamide and its impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), offer high-resolution and sensitive analytical solutions.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a robust method for the analysis of this compound. A typical method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for improved peak shape. For instance, analysis on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported. For applications requiring mass spectrometry compatibility, formic acid is a suitable substitute for phosphoric acid. The use of smaller particle size columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications, significantly reducing analysis time while improving resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both quantification and structural elucidation of this compound and its reaction byproducts. LC-MS combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov This is particularly valuable for identifying and characterizing unknown impurities in complex reaction mixtures. spectroscopyonline.com Soft ionization techniques, such as electrospray ionization (ESI), are commonly used and typically generate molecular ions with minimal fragmentation, which is useful for determining the molecular weight of components in the mixture. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural characterization by inducing fragmentation of selected parent ions.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a highly effective analytical technique. ajpaonline.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. ajpaonline.com While direct analysis of this compound by GC-MS might be possible, derivatization may be necessary for related polar compounds to improve their volatility and thermal stability. nih.gov GC-MS is particularly useful for the analysis of residual solvents and volatile impurities that may be present in the reaction mixture.

Interactive Data Table: Comparison of Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Key Advantages |

| HPLC-UV | Newcrom R1 (Reverse-Phase) | Acetonitrile/Water/Phosphoric Acid | UV | Robust, quantitative, widely available. |

| LC-MS | C18 | Acetonitrile/Water/Formic Acid | Mass Spectrometer (e.g., ESI-QTOF) | High sensitivity and selectivity, structural elucidation of non-volatile compounds. nih.gov |

| GC-MS | DB-5ms (or equivalent) | Helium | Mass Spectrometer (e.g., Quadrupole) | Analysis of volatile impurities and residual solvents, high separation efficiency. ajpaonline.com |

Development of Spectrophotometric Assays for Reaction Monitoring

Spectrophotometric assays, particularly those utilizing UV-Visible spectroscopy, offer a convenient and often real-time method for monitoring the progress of chemical reactions. The development of such an assay for a reaction involving this compound would be predicated on changes in the absorbance spectrum of the reaction mixture over time.

The fundamental principle relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a species and its concentration in a solution. thermofisher.com For a reaction where this compound is consumed or a product with a distinct chromophore is formed, monitoring the absorbance at a specific wavelength allows for the tracking of concentration changes. thermofisher.com

Method Development Considerations:

Wavelength Selection: The first step involves scanning the UV-Vis spectra of the reactants, products, and the reaction mixture at various time points to identify a wavelength where the change in absorbance is maximal and is predominantly due to the concentration change of a single component.

Calibration: A calibration curve must be established by measuring the absorbance of standard solutions of known concentrations of the analyte of interest (e.g., this compound or a key product) at the selected wavelength.

Kinetic Analysis: By recording the absorbance at regular intervals during the reaction, a kinetic profile can be generated. This data can then be used to determine reaction rates, reaction order, and rate constants. journalajocs.com

While specific applications for this compound are not widely documented in publicly available literature, the general principles of UV-Visible spectroscopy for kinetic studies are well-established and could be adapted for monitoring its synthesis or subsequent reactions. thermofisher.comjournalajocs.com The application of chemometric methods can further enhance the analysis of spectroscopic data, allowing for the deconvolution of complex, overlapping spectra that may arise in a multi-component reaction mixture. nih.govfrontiersin.org

Electrochemical Analytical Approaches

Electrochemical methods offer a sensitive and often low-cost alternative for the analysis of electroactive species. tcd.ie These techniques measure the potential (voltammetry) or current (amperometry) in an electrochemical cell containing the analyte. wikipedia.org The applicability of these methods to this compound would depend on its electrochemical activity, i.e., its ability to be oxidized or reduced at an electrode surface.

Potential Techniques for this compound Analysis:

Voltammetry: This technique involves applying a varying potential to an electrode and measuring the resulting current. wikipedia.org For an electroactive compound, the current will be proportional to its concentration. The reduction of the carbon-chlorine bond in this compound could potentially be a suitable electrochemical reaction for its determination. The analysis of other halogenated organic compounds has been successfully demonstrated using voltammetric techniques. chromatographyonline.com

Amperometry: In amperometry, a constant potential is applied to the working electrode, and the current is measured as a function of time. This technique could be employed for the sensitive detection of this compound, for instance, in a flow-injection analysis system coupled to an electrochemical detector.

Hyphenated Techniques for Complex Reaction Mixture Profiling

The synthesis of this compound can result in a complex mixture containing the desired product, unreacted starting materials, intermediates, and various byproducts. Hyphenated analytical techniques are indispensable for the comprehensive profiling of such mixtures, combining the separation power of chromatography with the identification capabilities of spectroscopy. iipseries.orgijfmr.com

Key Hyphenated Techniques and Their Applications:

LC-MS/MS: As mentioned earlier, the combination of liquid chromatography with tandem mass spectrometry is a cornerstone of impurity profiling in the pharmaceutical industry. spectroscopyonline.com It allows for the separation of closely related compounds and their unambiguous identification through characteristic fragmentation patterns. This is crucial for the structural elucidation of unknown impurities that may impact the quality and safety of the final product.

GC-MS: For volatile components of the reaction mixture, GC-MS provides excellent separation and identification. It is particularly effective for analyzing starting materials, low molecular weight byproducts, and residual solvents.

LC-NMR: The online coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information of the separated components. While less common than LC-MS due to sensitivity and technical challenges, LC-NMR can be invaluable for the definitive structural assignment of novel impurities without the need for their isolation.

The use of these hyphenated techniques provides a detailed chemical fingerprint of the reaction mixture, enabling a deeper understanding of the reaction pathways, the optimization of reaction conditions to minimize impurity formation, and ensuring the quality control of this compound. spectroscopyonline.comiipseries.org

Interactive Data Table: Overview of Hyphenated Techniques for Reaction Mixture Profiling

| Hyphenated Technique | Separation Method | Detection/Identification Method | Information Obtained | Application in this compound Analysis |

| LC-MS/MS | HPLC/UPLC | Tandem Mass Spectrometry | Molecular weight and structural fragments of separated components. | Identification and quantification of non-volatile impurities and byproducts. spectroscopyonline.com |

| GC-MS | Gas Chromatography | Mass Spectrometry | Molecular weight and fragmentation patterns of volatile components. | Analysis of volatile starting materials, byproducts, and residual solvents. ajpaonline.com |

| LC-NMR | HPLC/UPLC | Nuclear Magnetic Resonance Spectroscopy | Detailed structural information of separated components. | Unambiguous structural elucidation of unknown impurities. |

Future Research Trajectories and Unresolved Challenges in 4 Chloroacetoacetamide Chemistry

Emerging Catalytic Paradigms for Chemo- and Regioselective Transformations

The reactivity of 4-Chloroacetoacetamide is largely defined by the electrophilic carbon of the chloromethyl group and the nucleophilic nitrogen of the amide. Traditional synthesis often relies on stoichiometric reactions, but the future lies in catalytic approaches to control reaction outcomes with high precision. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles, which can be followed by intramolecular cyclization to form diverse heterocyclic systems. researchgate.net

Future research should focus on leveraging emerging catalytic paradigms to navigate the challenges of chemo- and regioselectivity. For instance, the development of organocatalytic systems could offer new pathways for asymmetric transformations, a significant hurdle in the synthesis of chiral derivatives from this achiral precursor. Bifunctional catalysts, combining a Lewis base and a hydrogen-bond donor, could activate the molecule and the nucleophile simultaneously, guiding the reaction towards a specific, desired outcome.

Table 1: Potential Catalytic Strategies for Selective Transformations of this compound

| Catalytic Strategy | Target Transformation | Potential Outcome & Advantages |

| Asymmetric Organocatalysis | Enantioselective Nucleophilic Substitution | Access to chiral building blocks; metal-free conditions. |

| Dual Catalysis (Photoredox/Metal) | Cross-coupling Reactions | Formation of novel C-C or C-heteroatom bonds at the α-carbon. |

| Frustrated Lewis Pairs | Activation of C-Cl bond | Metal-free activation for subsequent functionalization. dntb.gov.ua |

| Phase-Transfer Catalysis | Heterocyclic Synthesis | Improved reaction rates and yields under mild, biphasic conditions. |

An unresolved challenge is the selective functionalization of the aromatic ring in the presence of the reactive chloroacetamide moiety. Advanced catalytic systems, perhaps employing directing groups or specifically designed transition-metal catalysts, are needed to achieve regioselective C-H activation on the phenyl ring without interference from the α-chloro group.

Development of Green and Sustainable Reaction Conditions and Methodologies

The principles of green chemistry are paramount for the future of chemical synthesis. researchgate.net For this compound, this involves reimagining both its synthesis and its subsequent use in multi-step sequences. Traditional chloroacetylation often employs solvents like dichloromethane (B109758) and requires a base, such as triethylamine, leading to waste generation. researchgate.net

Future methodologies should aim to minimize environmental impact. This includes:

Solvent Selection: Replacing hazardous chlorinated solvents with benign alternatives like water, ethanol, or bio-based solvents. The use of ionic liquids as both solvent and catalyst could also provide a greener route for reactions like oxidative dimerization. arxiv.org

Energy Efficiency: Exploring microwave-assisted or ultrasonic-assisted syntheses to reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing catalytic cycles that maximize the incorporation of all reactant atoms into the final product, thereby reducing waste. Atom economy for green synthesis methods can reach into the range of 72% to 82%. researchgate.net

Catalyst Recyclability: Focusing on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing catalyst waste and cost.

A significant challenge is the development of a catalytic, solvent-free synthesis of this compound itself. This would represent a major step forward in the sustainable production of this key intermediate.

Computational Design and Prediction of Novel Reactivity and Synthetic Routes

For this compound, these computational approaches offer several promising research avenues:

Reaction Prediction: Machine learning models, trained on vast reaction databases, can predict the outcomes of reacting this compound with novel reagents, potentially uncovering unprecedented transformations. arxiv.org These models can formalize reaction prediction as finding missing links in a knowledge graph of known chemical reactions. arxiv.org

Catalyst Design: Quantum chemical computations can be used to model reaction mechanisms and transition states for catalytic transformations involving this compound. This insight can guide the rational design of new, more efficient catalysts for specific, desired reactions. Machine learning models can also be developed to predict the enantioselectivity of catalysts for asymmetric reactions. nih.gov

The primary challenge in this area is the accuracy of prediction. While powerful, current AI tools can still propose infeasible reactions or fail to account for subtle stereochemical or regiochemical effects. Continued development of more sophisticated algorithms and the curation of high-quality, comprehensive reaction datasets are essential to overcome these limitations. nih.gov

Table 2: Application of Computational Tools in this compound Chemistry

| Computational Tool | Application Area | Research Objective |

| Retrosynthesis Software (e.g., ReTReK, ASKCOS) | Synthetic Route Design | To identify the most efficient and economical pathways to complex molecules starting from this compound. biopharmatrend.comnih.gov |

| Reaction Prediction Models (e.g., Molecular Transformer) | Discovery of New Reactions | To predict the products of unknown reactions and expand the known chemical space of this compound derivatives. biopharmatrend.com |

| Density Functional Theory (DFT) | Mechanistic Investigation | To elucidate reaction pathways and transition state energies for catalyzed reactions, aiding in catalyst optimization. nih.gov |

| Machine Learning (ML) for Property Prediction | Catalyst Screening | To rapidly screen virtual libraries of catalysts for high selectivity and activity in specific transformations. nih.govnih.gov |

Application in Flow Chemistry and Microfluidic Reactor Systems for Enhanced Efficiency

Flow chemistry, which involves performing reactions in continuously flowing streams through reactors, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and seamless scalability. rsc.org Microfluidic reactors, with their high surface-to-volume ratios, further amplify these benefits. rsc.org

The application of flow technology to the synthesis and transformations of this compound presents a significant opportunity for process intensification.

Enhanced Safety: The synthesis of this compound often involves reactive reagents like chloroacetyl chloride. Flow reactors minimize the volume of hazardous materials at any given time, reducing the risks associated with exothermic reactions or accidental release.

Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time in a flow reactor can suppress the formation of byproducts and improve the yield of the desired product.

Multi-step Synthesis: Flow systems allow for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. This could enable the direct conversion of this compound into complex heterocyclic products in one integrated workflow.

An unresolved challenge is the handling of solids in flow reactors. Reactions involving the precipitation of products or the use of heterogeneous catalysts can lead to clogging of the narrow channels in microreactors. The development of advanced reactor designs, such as agitated cell reactors or packed-bed reactors, is crucial for robustly handling multiphasic reaction systems involving this compound.

Table 3: Comparison of Batch vs. Continuous Flow Processing for a Hypothetical Nucleophilic Substitution on this compound

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

| Reaction Volume | Liters to m³ | Microliters to Liters |

| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent, due to high surface-to-volume ratio |

| Mixing | Dependent on stirring efficiency; potential for gradients | Rapid and efficient diffusion-based mixing |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small internal volumes |

| Scalability | Requires re-optimization of conditions ("scale-up issues") | Achieved by running for longer time or parallelization ("scaling out") |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and feedback loops |

Exploration of Photo- and Electrocatalytic Methodologies

Photo- and electrocatalysis offer unique, sustainable ways to activate molecules and forge chemical bonds by using light or electricity as traceless reagents. nih.govnih.gov These methods can generate highly reactive radical intermediates under exceptionally mild conditions, enabling transformations that are difficult or impossible to achieve using conventional thermal methods.

For this compound, the C-Cl bond is a prime target for such activation.

Electrochemical Synthesis: Anodic oxidation or cathodic reduction could be used to mediate novel reactions. For example, the electrocatalytic reduction of the C-Cl bond could generate an α-acyl radical anion, which could then participate in coupling reactions. This approach has been explored for the dechlorination of chloroacetic acids. researchgate.net It may also be possible to synthesize acetamide (B32628) derivatives via the co-reduction of CO2 and nitrogen species. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis could be employed to achieve a homolytic cleavage of the C-Cl bond, generating an α-acyl radical. This versatile intermediate could then be trapped by alkenes, alkynes, or arenes to form new C-C bonds, significantly expanding the synthetic utility of this compound. Photocatalysis has proven effective in the degradation of related compounds like 4-chlorophenol. mdpi.com

A key challenge is controlling the reactivity of the generated radical intermediates to favor productive synthetic pathways over simple decomposition or oligomerization. The rational design of the photocatalyst or electrochemical cell, along with careful optimization of reaction conditions, will be critical to achieving high selectivity and yield in these advanced transformations.

Q & A

Q. What are the key considerations for synthesizing 4-Chloroacetoacetamide with high purity, and how can its structural integrity be verified?

- Methodological Answer : Synthesis typically involves chloroacetylation of acetoacetamide derivatives under controlled conditions. Use anhydrous solvents (e.g., dichloromethane) and nitrogen atmospheres to minimize hydrolysis . For purity verification:

- Chromatography : Employ HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to resolve impurities .

- Spectroscopy : Confirm the carbonyl (C=O) and chloro groups via FT-IR (peaks at ~1700 cm⁻¹ and ~600 cm⁻¹) and ¹³C NMR (δ ~200 ppm for ketone, δ ~40 ppm for CH₂Cl) .

- Elemental Analysis : Validate stoichiometry (C₄H₆ClNO₂) with ≤0.3% deviation .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in amber glass vials under inert gas (argon) at –20°C to avoid moisture absorption and thermal decomposition .

- Safety : Use fume hoods and PPE (nitrile gloves, lab coats) due to its irritant properties. Neutralize spills with sodium bicarbonate before disposal .

Q. What experimental protocols are recommended for assessing the stability of this compound in aqueous solutions?

- Methodological Answer :

- Kinetic Studies : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis at λ = 260 nm. Calculate half-life (t₁/₂) using first-order kinetics .

- Temperature Effects : Use Arrhenius plots (4°C–40°C) to predict shelf life under varying conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in nucleophilic substitution reactions be resolved?

- Methodological Answer :

- Systematic Replication : Reproduce studies using identical solvents (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃ vs. DBU) to isolate variables .

- Mechanistic Probes : Use ¹H NMR to track intermediates (e.g., enolate formation) and isotopic labeling (e.g., ¹⁸O) to confirm reaction pathways .

- Statistical Analysis : Apply ANOVA to compare yields across conditions; report p-values to assess significance .

Q. What advanced techniques optimize the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and favor α- vs. β-chloro substitution .

- Catalyst Screening : Test palladium/phosphine complexes for cross-coupling reactions; quantify regioselectivity via LC-MS .

Q. How should researchers design experiments to investigate the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Ecotoxicology Assays : Expose Daphnia magna to degradation products (0.1–10 mg/L) and measure LC₅₀ values .

- Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify chlorinated intermediates in soil microcosms .

Data Analysis & Reporting Standards

Q. What statistical methods are critical for validating reproducibility in this compound studies?

- Methodological Answer :

- Error Analysis : Calculate standard deviations (SD) for triplicate measurements; use Grubbs’ test to exclude outliers .

- Correlation Metrics : Apply Pearson’s r to assess linear relationships between reaction variables (e.g., temperature vs. yield) .

Q. How can researchers effectively present complex datasets (e.g., reaction kinetics) in publications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.